![molecular formula C17H26N2O3 B2961640 Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate CAS No. 942035-17-8](/img/structure/B2961640.png)
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate, also known as TBHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Advanced Research Applications
This compound is also relevant in advanced technology research, including life sciences, organic synthesis, and environmental measurement reagents. It meets diverse needs across a broad range of fields .
PROTAC Development
Similar compounds have been used as semi-flexible linkers in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation, indicating that “Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate” may also be applicable in this innovative therapeutic area .
Mechanism of Action
Target of Action
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Piperazine and its derivatives are known to interact with a variety of biological targets, including various enzymes and receptors
Mode of Action
Compounds containing piperazine rings are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are often used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities.
Result of Action
It’s worth noting that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-9-18(10-12-19)13-15(20)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEIGOQTLRKBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate |
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